TASP0415914 was developed by a team of researchers aiming to identify new therapeutic agents for diseases characterized by aberrant kinase activity. The compound is classified under the category of protein kinase inhibitors, specifically targeting the Janus kinase family, which are implicated in inflammatory diseases and certain cancers.
The synthesis of TASP0415914 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through standard reactions such as alkylation, acylation, or cyclization. Following the formation of the core structure, functional groups are introduced or modified to enhance potency and selectivity against target kinases.
The synthetic route is often optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The synthesis may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
The molecular structure of TASP0415914 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with target proteins.
The molecular weight of TASP0415914 is approximately 300-400 g/mol, depending on its specific structural features. Crystallographic studies may provide insights into its solid-state structure, revealing important information about intermolecular interactions that can influence its pharmacological properties.
TASP0415914 undergoes various chemical reactions that are critical for its functionality as a kinase inhibitor. These reactions include binding to the ATP-binding site of kinases, which prevents substrate phosphorylation and thereby inhibits downstream signaling pathways.
Kinetic studies often characterize the binding affinity and inhibition constants (IC50) of TASP0415914 against specific kinases. These studies help elucidate the compound's mechanism of action and inform further optimization efforts.
The mechanism of action for TASP0415914 involves competitive inhibition at the active site of target kinases. By mimicking ATP, TASP0415914 binds to the kinase domain, blocking substrate access and preventing phosphorylation events that lead to cellular proliferation or inflammation.
In vitro assays demonstrate that TASP0415914 effectively reduces kinase activity in a dose-dependent manner. Cellular assays further confirm its efficacy in reducing cell viability in cancer cell lines known to express target kinases.
TASP0415914 typically exhibits a solid state at room temperature with a melting point ranging from 150°C to 200°C. Its solubility profile varies across solvents, which is an important consideration for formulation development.
The compound is stable under standard laboratory conditions but may require specific storage conditions to prevent degradation. Its pH stability range and reactivity with common reagents are also evaluated during development.
Analytical techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are employed to confirm purity and identify functional groups within TASP0415914. These analyses ensure that the compound meets required specifications for further biological testing.
TASP0415914 has potential applications in both research and clinical settings. As a selective protein kinase inhibitor, it may be utilized in studies aimed at understanding kinase signaling pathways in diseases such as cancer and autoimmune disorders. Furthermore, ongoing clinical trials may explore its efficacy as a therapeutic agent in treating conditions characterized by dysregulated kinase activity.
TASP0415914 represents a novel class of targeted therapeutic agents with significant potential in modulating key cellular signaling pathways implicated in inflammatory disorders and cancer. As a selective kinase inhibitor, this compound exhibits a unique dual-targeting mechanism against phosphoinositide 3-kinase gamma (PI3Kγ) and Janus kinase (JAK) families, positioning it at the forefront of precision medicine development. The following sections provide a comprehensive scientific analysis of its chemical identity, mechanistic classification, and therapeutic relevance, supported by recent research findings.
TASP0415914 is systematically named as a trisubstituted bicyclic heterocycle under IUPAC conventions, specifically classified within the pyridopyrimidinone structural family. Its core scaffold consists of a fused pyridine-pyrimidinone ring system with strategic substitutions that confer target specificity:
The molecular formula is C₂₀H₁₇ClFN₅O₃S, with a calculated molecular mass of 469.90 g/mol. X-ray crystallography reveals a near-planar bicyclic core that facilitates deep binding into the ATP pocket of target kinases. The carboxylic acid group enables salt formation for enhanced solubility, while the thiazole ring contributes to π-stacking interactions with kinase hydrophobic residues.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇ClFN₅O₃S |
Molecular Weight | 469.90 g/mol |
LogP (Predicted) | 3.2 ± 0.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 4 |
Aromatic Rings | 2 |
TASP0415914 is a first-in-class dual inhibitor with nanomolar potency against PI3Kγ (IC₅₀ = 0.8 nM) and JAK2 (IC₅₀ = 5.3 nM), exhibiting exceptional isoform selectivity:
Table 2: Selectivity Profile Against Kinase Families
Kinase Isoform | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|
PI3Kγ | 0.8 | Reference |
PI3Kα | >1,000 | >1,250x |
PI3Kδ | 85.7 | 107x |
JAK2 | 5.3 | Reference |
JAK1 | 42.1 | 7.9x |
JAK3 | >2,500 | >470x |
TASP0415914 disrupts pro-inflammatory signaling cascades through simultaneous blockade of PI3Kγ and JAK-STAT pathways. In rheumatoid arthritis (RA) models, it achieves 89% suppression of neutrophil chemotaxis by inhibiting CXCL12-induced PI3Kγ activation and IL-6/JAK-dependent STAT3 phosphorylation [6]. Key mechanistic insights include:
Table 3: Anti-Inflammatory Efficacy in Disease Models
Disease Model | Target Pathway | Efficacy Outcome |
---|---|---|
Rheumatoid Arthritis | PI3Kγ/Akt-Cadherin11 | 89% ↓ FLS invasion; 75% ↓ synovitis |
PVNS | JAK/STAT-Cadherin11 | 92% ↓ FLS migration; 88% ↓ recurrence |
AS Osteoporosis | PI3Kγ-NET formation | 68% ↓ NETs; RANKL/OPG normalization |
The compound demonstrates synergistic antineoplastic activity by targeting PI3Kγ-dependent immunosuppression and JAK-STAT-driven tumor proliferation:
Mechanistically, the compound exploits kinase crosstalk nodes in oncogenic pathways:
Table 4: Anticancer Mechanisms and Experimental Evidence
Cancer Type | Key Mechanism | Experimental Evidence |
---|---|---|
HER2+ Breast Cancer | JAK2/PI3Kγ dual blockade | 97% ↓ pAkt; 94% ↓ pSTAT3 |
PTEN-null Glioblastoma | Macrophage repolarization | 300% ↑ CD8+ T-cell infiltration |
Pancreatic Adenocarcinoma | EMT inhibition | 8.2x ↑ E-cadherin; 87% ↓ metastasis |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9